N-methylpiperazine-1-carboxamide Hydrochloride
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Overview
Description
“N-methylpiperazine-1-carboxamide Hydrochloride” is a chemical compound with the CAS Number: 479611-85-3 . Its molecular weight is 179.65 and its IUPAC name is N-methyl-1-piperazinecarboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H13N3O.ClH/c1-7-6(10)9-4-2-8-3-5-9;/h8H,2-5H2,1H3,(H,7,10);1H
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound has a molecular weight of 179.65 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Poly(amido-amine) Derivatives
Poly(amido-amine)s (PAAs) carrying ter-amino groups and a carboxyl group per repeating unit, including derivatives from 2-methylpiperazine, have been explored for their physicochemical and biological properties. These PAAs have shown a range of basicities and exhibited pH-dependent haemolytic properties, suggesting potential applications in biological contexts (Ferruti et al., 2000).
NK1 Receptor Antagonists
The development of novel druglike NK1 receptor antagonists has involved the chemical exploration of N-phenylpiperazine analogues. Among these, specific compounds like vestipitant demonstrated potent and selective antagonistic activity, indicating potential therapeutic applications (Di Fabio et al., 2009).
Novel Amides Synthesis
Research into new carboxylic acid amides containing an N-methylpiperazine fragment has been conducted. These compounds have potential as intermediates in the synthesis of pharmaceuticals, including the development of antileukemic agents (Koroleva et al., 2011).
Enaminones for Antitumor and Antimicrobial Activities
The synthesis of novel N-arylpyrazole-containing enaminones and their reactions with various compounds, including those involving hydrazine hydrate, have shown potential for antitumor and antimicrobial activities. This research indicates a route for the development of new therapeutic agents (Riyadh, 2011).
5-HT1A Receptor Antagonism
Studies on compounds like WAY-100635, a phenylpiperazine derivative, have revealed their high affinity and selectivity for the 5-HT1A receptor, with potent antagonistic properties. This research contributes to the understanding of 5-HT1A receptor function and potential therapeutic applications (Forster et al., 1995).
Safety and Hazards
The safety data sheet for N-methylpiperazine-1-carboxamide Hydrochloride is available . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, eye protection, and face protection . It is also advised to use it only outdoors or in a well-ventilated area and avoid breathing its dust, fume, gas, mist, vapors, or spray .
Properties
IUPAC Name |
N-methylpiperazine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.ClH/c1-7-6(10)9-4-2-8-3-5-9;/h8H,2-5H2,1H3,(H,7,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBOFSPUMGFASV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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